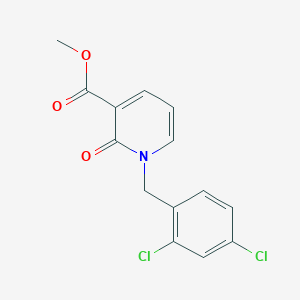

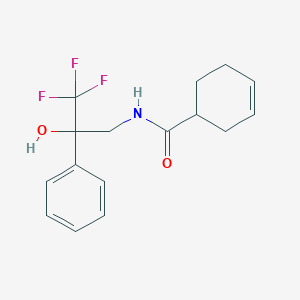

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . Triazoles are known for their versatility in the field of drug discovery .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

The compound 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide, similar to those explored in studies on 1,2,4-triazole derivatives, has been synthesized for potential applications in antimicrobial activities. For instance, a study demonstrated the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were screened for their antimicrobial properties. Some of these compounds exhibited moderate to good activities against test microorganisms, highlighting the potential of triazole derivatives in antimicrobial research (Bektaş et al., 2007).

Antiviral Potential

HIV-1 Inhibition

Triazole derivatives have also been explored for their potential in antiviral therapies, specifically targeting HIV-1. Research into triazenopyrazole derivatives demonstrated moderate activity against HIV-1, showcasing the utility of triazole-based compounds in developing new antiviral drugs (Larsen et al., 1999).

Applications in Cancer Research

Antitumor Activities

The versatility of triazole derivatives extends into cancer research, where their cytotoxic properties against tumor cells are of particular interest. A study on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed significant cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of these compounds in antitumor treatments (Hassan et al., 2014).

Corrosion Inhibition

Corrosion Inhibition of Metals

Another application area for triazole derivatives is in the field of corrosion inhibition. For example, the compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium. The study found that this organic compound significantly inhibited acidic corrosion, reaching an efficiency of up to 98%, illustrating the potential of triazole derivatives in protecting metals from corrosion (Bentiss et al., 2009).

Direcciones Futuras

Triazoles, including the compound , have shown promise in various fields of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis process for potential industrial applications.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target key proteins involved in bacterial dna damage response, such as lexa and reca .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit reca-mediated auto-proteolysis of escherichia coli lexa, the reaction that initiates the bacterial dna damage (sos) response .

Biochemical Pathways

It’s known that the sos response, which this compound potentially affects, results in the expression of genes involved in dna repair and mutagenesis .

Result of Action

Similar compounds have been shown to suppress the appearance of resistance in vivo, demonstrating the feasibility of small molecule modulation of the sos response .

Propiedades

IUPAC Name |

5-amino-1-(4-ethoxyphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-2-26-16-10-8-15(9-11-16)24-18(20)17(22-23-24)19(25)21-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBRXCONFLOEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)

![8-Bicyclo[5.1.0]octanylmethanamine](/img/structure/B2389504.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)

![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)